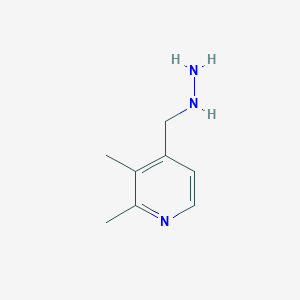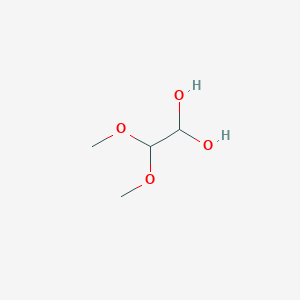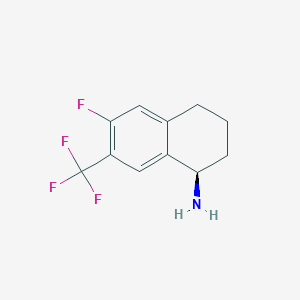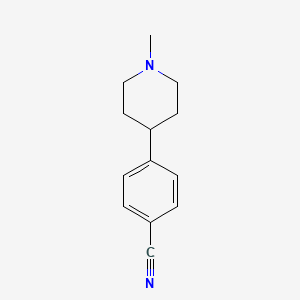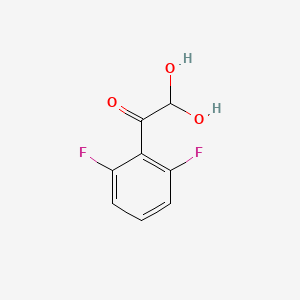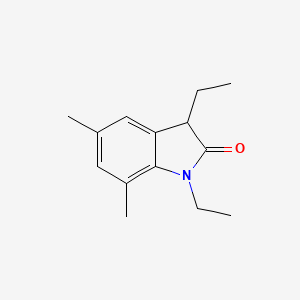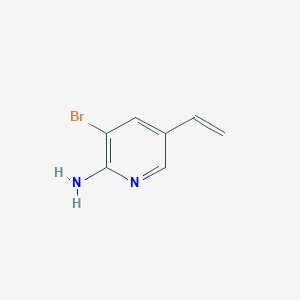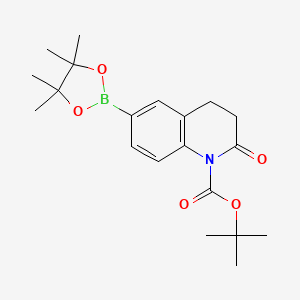
Tert-butyl 2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinoline-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinoline-1-carboxylate is a complex organic compound with the molecular formula C23H33BN2O5. It is primarily used in research and development settings, particularly in the field of pharmaceutical testing . This compound is notable for its unique structure, which includes a quinoline core and a boronate ester group, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
The synthesis of tert-butyl 2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinoline-1-carboxylate typically involves multiple steps. One common method includes the reaction of a quinoline derivative with a boronic acid or boronate ester under specific conditions. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the boronate ester group . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistent quality and yield.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Tert-butyl 2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinoline-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers use it to study the interactions of boronate esters with biological molecules.
Medicine: It serves as a precursor in the development of pharmaceutical compounds.
Industry: It is employed in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of this compound involves its ability to form stable complexes with various substrates. The boronate ester group can interact with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The quinoline core can participate in π-π stacking interactions, enhancing its binding affinity to specific molecular targets .
Comparaison Avec Des Composés Similaires
Similar compounds include other boronate esters and quinoline derivatives. For example:
6-Oxo-2-azaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester: This compound has a similar boronate ester group but a different core structure.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound shares the boronate ester group but has a pyrazole core instead of a quinoline core.
The uniqueness of tert-butyl 2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinoline-1-carboxylate lies in its combination of a quinoline core and a boronate ester group, which provides distinct reactivity and applications in various fields.
Propriétés
Formule moléculaire |
C20H28BNO5 |
|---|---|
Poids moléculaire |
373.3 g/mol |
Nom IUPAC |
tert-butyl 2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinoline-1-carboxylate |
InChI |
InChI=1S/C20H28BNO5/c1-18(2,3)25-17(24)22-15-10-9-14(12-13(15)8-11-16(22)23)21-26-19(4,5)20(6,7)27-21/h9-10,12H,8,11H2,1-7H3 |
Clé InChI |
YFSDJCAIGFRRGV-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=O)CC3)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


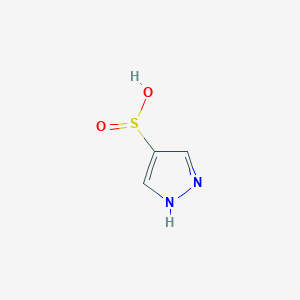
![4-(Difluoromethoxy)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15247854.png)
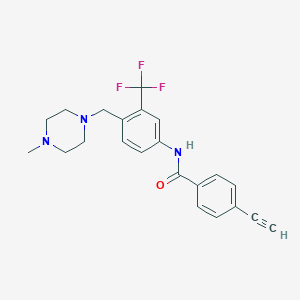
![tert-butyl (4aR,9aR)-3-oxo-4a,5,6,8,9,9a-hexahydro-4H-[1,4]oxazino[2,3-d]azepine-7-carboxylate](/img/structure/B15247865.png)

